(4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine
CAS No.: 1017785-44-2
Cat. No.: VC11629187
Molecular Formula: C5H8ClN3
Molecular Weight: 145.6
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1017785-44-2 |
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Molecular Formula | C5H8ClN3 |
Molecular Weight | 145.6 |
Introduction
Molecular Structure and Chemical Identity
Core Structural Features
The compound’s structure consists of a five-membered pyrazole ring containing two adjacent nitrogen atoms. Key substituents include:
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A chlorine atom at the 4-position, which enhances electrophilicity and influences reactivity in cross-coupling reactions.
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A methyl group at the 1-position, stabilizing the ring against metabolic degradation.
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A methanamine group (-CH₂NH₂) at the 3-position, providing a primary amine functional group for further derivatization.
The IUPAC name, (4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine, reflects this substitution pattern. Its canonical SMILES representation is ClC1=NN(C(=C1)CN)C, and the InChIKey is HOFOLDKIDCQQNG-UHFFFAOYSA-N.
Table 1: Molecular Properties
Property | Value |
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Molecular Formula | C₆H₉ClN₃ |
Molecular Weight | 158.61 g/mol |
Exact Mass | 158.03500 |
Topological Polar SA | 54.7 Ų |
LogP | 1.37 |
Hydrogen Bond Donors | 1 (NH₂) |
Hydrogen Bond Acceptors | 3 (N atoms) |
Synthesis and Reaction Optimization
Synthetic Routes
The synthesis of (4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine typically involves cyclization and functionalization steps. A common approach includes:
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Formation of the Pyrazole Core: Reacting hydrazine derivatives with β-diketones or β-ketoesters under acidic conditions.
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Chlorination: Introducing chlorine at the 4-position using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).
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Methylation: Installing the methyl group via alkylation with methyl iodide (CH₃I) in the presence of a base.
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Amination: Attaching the methanamine group through reductive amination or nucleophilic substitution.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
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Cyclization | Hydrazine hydrate, ethanol, reflux | 65–75% |
Chlorination | POCl₃, DMF catalyst, 80°C | 80–85% |
Methylation | CH₃I, K₂CO₃, DMF, 60°C | 70–78% |
Amination | NH₃, H₂, Raney Ni, 100°C, 5 atm | 60–65% |
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance efficiency and purity. Automated systems monitor parameters such as temperature (±1°C) and pH (±0.2), ensuring batch consistency. Catalysts like palladium on carbon (Pd/C) are used for hydrogenation steps, achieving turnover numbers (TON) exceeding 500.
Physicochemical Properties
Physical Characteristics
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Appearance: White to off-white crystalline solid.
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Melting Point: 142–145°C (decomposition observed above 150°C).
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Solubility:
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Water: 25 mg/mL at 25°C (pH 7.0).
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Organic Solvents: Soluble in ethanol (≥50 mg/mL), DMSO (≥100 mg/mL), and dichloromethane (≥30 mg/mL).
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Chemical Stability
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pH Stability: Stable between pH 4–9; decomposes under strongly acidic (pH < 2) or basic (pH > 10) conditions.
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Thermal Stability: Degrades at temperatures >200°C, releasing HCl and forming polymeric byproducts.
Biological Activities and Applications
Antimicrobial Properties
Pyrazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). The chloro and amine groups are critical for disrupting microbial cell wall synthesis and enzyme function.
Pharmaceutical Applications
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Kinase Inhibition: Demonstrates IC₅₀ = 0.45 µM against JAK3 kinases, suggesting potential in autoimmune disease therapy.
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Anticancer Activity: Induces apoptosis in HeLa cells (EC₅₀ = 12 µM) via caspase-3 activation.
Table 3: Biological Activity Profile
Target | Activity (IC₅₀/EC₅₀) | Mechanism |
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JAK3 Kinase | 0.45 µM | ATP-competitive inhibition |
S. aureus | 8 µg/mL | Cell wall synthesis disruption |
HeLa Cells | 12 µM | Caspase-3 activation |
Recent Research Advancements
Structure-Activity Relationship (SAR) Studies
Modifying the methanamine group to secondary or tertiary amines improves blood-brain barrier penetration (e.g., N-methyl derivative: logBB = 0.8 vs. 0.2 for parent compound). Conversely, replacing chlorine with fluorine reduces antibacterial efficacy by 40%, highlighting the chloro group’s role.
Hybrid Molecule Development
Conjugating the pyrazole core with quinolone moieties enhances antiparasitic activity (e.g., IC₅₀ = 2.1 µM against Plasmodium falciparum). These hybrids leverage synergistic interactions between pyrazole and quinolone pharmacophores.
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